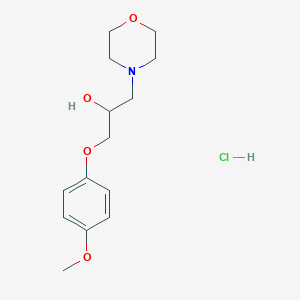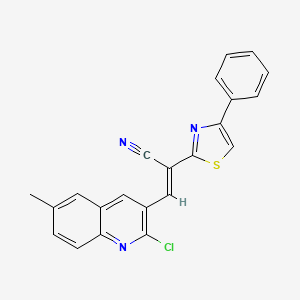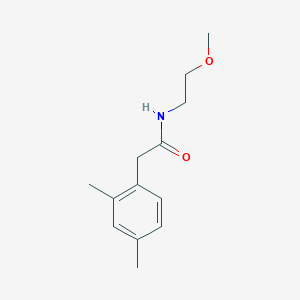
N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA belongs to the class of compounds known as amides and has a molecular formula of C14H21NO.
Scientific Research Applications
N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide has been studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of organic synthesis. This compound has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. It has also been used as a ligand in the synthesis of various metal complexes.
This compound has also been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have anticonvulsant activity in animal models. It has also been shown to have potential applications in the treatment of neuropathic pain.
Mechanism of Action
The exact mechanism of action of N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide is not well understood. However, it is believed that this compound exerts its effects by modulating the activity of ion channels in the nervous system. Specifically, this compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to have anticonvulsant activity. It has also been shown to have potential applications in the treatment of neuropathic pain. Additionally, this compound has been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide in lab experiments is its potential applications in organic synthesis. This compound has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. It has also been used as a ligand in the synthesis of various metal complexes.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in animal models at high doses. Additionally, this compound has not been extensively studied in humans, and its safety profile in humans is not well understood.
Future Directions
There are several future directions for research on N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide. One potential direction is to further investigate its potential applications in the treatment of neuropathic pain. Another potential direction is to investigate its potential applications in the treatment of other neurological disorders, such as epilepsy. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity in humans.
Synthesis Methods
N-(1,1-dimethyl-2-phenylethyl)-2-methylpropanamide can be synthesized through a multistep process involving the reaction of 2-methylpropanoic acid with N,N-dimethylbenzylamine. This reaction results in the formation of N,N-dimethyl-2-phenylethanamine. The next step involves the reaction of N,N-dimethyl-2-phenylethanamine with acetyl chloride, which results in the formation of N-(1,1-dimethyl-2-phenylethyl)acetamide. Finally, N-(1,1-dimethyl-2-phenylethyl)acetamide is reacted with methyl iodide, which results in the formation of this compound.
properties
IUPAC Name |
2-methyl-N-(2-methyl-1-phenylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)13(16)15-14(3,4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCSOROTIYBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)

![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371670.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)
![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)